molecular formula C11H12FN3OS B1608761 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667436-83-1

4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1608761
CAS No.: 667436-83-1
M. Wt: 253.3 g/mol
InChI Key: HRROXJRZFCPWHY-UHFFFAOYSA-N
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Description

4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H12FN3OS. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a triazole ring, an ethyl group, a fluorophenoxy group, and a thiol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through a nucleophilic substitution reaction using 4-fluorophenol and an appropriate leaving group.

    Formation of the Thiol Group: The thiol group is introduced by treating the intermediate compound with thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Dihydrotriazoles

    Substitution: Various substituted triazoles depending on the nucleophile used

Scientific Research Applications

4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as enzyme inhibition and receptor modulation.

Properties

IUPAC Name

4-ethyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRROXJRZFCPWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395554
Record name 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-83-1
Record name 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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